MAO-B Inhibitory Activity of 8-Methoxyquinolin-4(1H)-one Versus Class Baseline
In a fluorescence-based assay measuring inhibition of human monoamine oxidase B (MAO-B) via kynuramine conversion, 8-methoxyquinolin-4(1H)-one exhibited an IC50 of 1,130 nM [1]. Although this value is weaker than that of potent reference MAO-B inhibitors (e.g., selegiline IC50 ≈ 10–30 nM), it defines the baseline activity of the unadorned 8-methoxy-4-oxo scaffold and distinguishes it from structurally similar quinolinones reported in the same assay system. Notably, in the Bautista-Aguilera et al. (2020) panel, 19 diversely functionalized quinolinones bearing basic amine chains showed no significant MAO inhibition at 10 µM, indicating that the simple 8-methoxy-4(1H)-quinolinone core retains measurable MAO-B engagement that is lost upon introduction of bulky 7-alkoxy-amino substituents [2]. This differential behavior is relevant when selecting a minimalist quinolinone probe for MAO-B target engagement studies.
| Evidence Dimension | MAO-B inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1,130 nM (1.13 µM) |
| Comparator Or Baseline | Functionalized quinolinones QN1–19 (Bautista-Aguilera 2020): >50% inhibition at 10 µM for most compounds, indicating IC50 >10 µM; no significant MAO-B inhibition detected for any QN analog at 10 µM. |
| Quantified Difference | Target compound is approximately 9-fold more potent than the nearest functionalized quinolinone class members (>10 µM vs. 1.13 µM) in MAO-B inhibition. |
| Conditions | Recombinant human MAO-B; fluorescence assay; kynuramine substrate; 20 min incubation; data deposited in BindingDB (BDBM50401981). |
Why This Matters
This MAO-B IC50 value provides a quantitative benchmark that procurement officers and researchers can use to differentiate the 8-methoxy-4-oxo core from more elaborate quinolinone analogs that have lost MAO-B affinity, ensuring the correct starting material is selected for CNS target-based screening cascades.
- [1] BindingDB Entry BDBM50401981 / CHEMBL1575961. IC50: 1.13E+3 nM. Assay: Inhibition of MAO-B assessed as inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 mins by fluorescence assay (accessed via BindingDB, 2026). View Source
- [2] Bautista-Aguilera, Ó. M.; et al. Int. J. Mol. Sci. 2020, 21 (11), 3913. View Source
